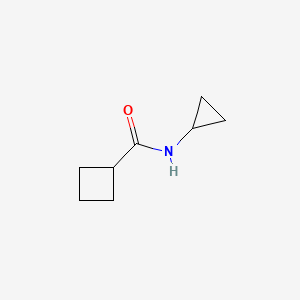
Cyclobutanecarboxamide, N-cyclopropyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclobutanecarboxamide, N-cyclopropyl- is a useful research compound. Its molecular formula is C8H13NO and its molecular weight is 139.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyclobutanecarboxamide, N-cyclopropyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclobutanecarboxamide, N-cyclopropyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biochemical Applications
Inhibitory Role in Kinase Activity
Cyclobutanecarboxamide, N-cyclopropyl- has been identified as a specific inhibitor of Unc-51-like kinase 1 (ULK1), which plays a crucial role in autophagy regulation. Research indicates that this compound effectively reduces ULK1 activity in neuroblastoma cells, thereby blocking the induction of autophagy. This property makes it a valuable tool in studying the mechanisms of autophagy and its implications in cancer therapy .
Potential as a Biochemical Probe
The compound is also being explored as a biochemical probe to study protein-ligand interactions and enzyme activity. Its structural features allow it to interact selectively with target proteins, making it useful for elucidating biochemical pathways and mechanisms.
Synthetic Methodologies
C–H Functionalization Techniques
Recent studies have highlighted the use of cyclobutanecarboxamide derivatives in C–H functionalization reactions. These reactions enable the synthesis of complex organic molecules from simpler precursors, showcasing the versatility of cyclobutane frameworks in organic synthesis. Cyclobutanecarboxamide, N-cyclopropyl- can serve as a starting material for synthesizing various biologically active compounds through palladium-catalyzed arylation techniques .
Regioselective Aminocarbonylation
Another innovative application involves ligand-controlled regioselective aminocarbonylation of cyclobutanols, where the integrity of the cyclobutane core is maintained. This process allows for the introduction of functional groups at specific positions on the cyclobutane ring, expanding the chemical space available for drug development .
Therapeutic Potential
Cancer Treatment
Given its inhibitory effects on ULK1, cyclobutanecarboxamide, N-cyclopropyl- is being investigated for its potential role in cancer treatment. By modulating autophagy pathways, it may enhance the efficacy of existing therapies or serve as a standalone treatment option for specific cancer types .
Case Studies and Research Findings
Propriétés
Numéro CAS |
915403-77-9 |
|---|---|
Formule moléculaire |
C8H13NO |
Poids moléculaire |
139.19 g/mol |
Nom IUPAC |
N-cyclopropylcyclobutanecarboxamide |
InChI |
InChI=1S/C8H13NO/c10-8(6-2-1-3-6)9-7-4-5-7/h6-7H,1-5H2,(H,9,10) |
Clé InChI |
UZNQBNCEQKQIIM-UHFFFAOYSA-N |
SMILES |
C1CC(C1)C(=O)NC2CC2 |
SMILES canonique |
C1CC(C1)C(=O)NC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















